

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

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Compound of Interest

Compound Name: 2-Chloro-3-methylbenzonitrile

Cat. No.: B1356066

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In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. **2-Chloro-3-methylbenzonitrile** (CAS No. 15013-71-5) has emerged as a highly versatile and valuable organic building block, particularly within the pharmaceutical and agrochemical industries.^{[1][2]} Its utility stems from a unique trifecta of functional groups on a stable aromatic core: a reactive nitrile, a displaceable chloro substituent, and a sterically and electronically influential methyl group.

This guide provides an in-depth exploration of the applications of **2-Chloro-3-methylbenzonitrile**, moving beyond a simple catalog of reactions to explain the causality behind its synthetic utility. We will delve into its reactivity profile, showcase its application in the synthesis of high-value compounds, and provide detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Reactivity Profile: A Symphony of Electronic and Steric Effects

The synthetic versatility of **2-Chloro-3-methylbenzonitrile** is not accidental; it is a direct consequence of the interplay between its substituents. Understanding these influences is crucial for predicting reactivity and designing rational synthetic routes.

- The Cyano ($-\text{C}\equiv\text{N}$) Group: As a moderate electron-withdrawing group, the nitrile functionality plays a dual role.^[4] Firstly, it activates the aromatic ring towards nucleophilic attack, a critical feature for enabling Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions.^{[4][5]} Secondly, the nitrile group itself is a versatile synthetic handle, readily transformable into other key functional groups such as primary amines (via reduction) or carboxylic acids (via hydrolysis), providing access to a diverse range of derivatives.^{[4][6]}
- The Chloro ($-\text{Cl}$) Group: Positioned at the 2-position (ortho to the nitrile), the chlorine atom serves as an excellent leaving group in $\text{S}_{\text{N}}\text{Ar}$ reactions.^{[5][7]} Its reactivity is significantly enhanced by the electron-withdrawing nature of the adjacent cyano group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.^[8] Furthermore, the chloro group provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.^[9] Additionally, the chloro group provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.^[10]
- The Methyl ($-\text{CH}_3$) Group: The methyl group at the 3-position (meta to the nitrile) exerts a subtle but important influence. As an electron-donating group, it can slightly counteract the deactivating effect of the nitrile group in certain electrophilic substitutions.^[11] More importantly, it introduces steric bulk, which can direct the regioselectivity of reactions and influence the conformational preferences of the final products, a key consideration in drug design.

This specific arrangement of substituents makes **2-Chloro-3-methylbenzonitrile** a prime candidate for sequential, regioselective modifications, allowing for the rapid build-up of molecular complexity from a simple, commercially available starting material.

Core Applications in Synthesis

The unique reactivity profile of **2-Chloro-3-methylbenzonitrile** has established it as a cornerstone intermediate in several key industrial and research areas.

Pharmaceutical Synthesis: Crafting Bioactive Molecules

The scaffold of **2-Chloro-3-methylbenzonitrile** is prevalent in a variety of pharmacologically active compounds. Its most notable application is in the synthesis of Angiotensin II receptor antagonists, a class of drugs used to treat hypertension.^{[12][13][14]} The synthesis of these complex molecules, often referred to as "sartans," frequently involves a key biphenyl linkage. **2-**

Chloro-3-methylbenzonitrile can serve as a precursor to one of the aromatic rings, where the chloro group is replaced via a Suzuki-Miyaura coupling, and the nitrile is later converted to a tetrazole ring, a common bioisostere for a carboxylic acid in this drug class.[15]

Beyond sartan synthesis, this building block is used to construct other heterocyclic systems found in modern drug candidates, including treatments for diabetes and novel antibacterial agents.[16][17][18]

Agrochemical Development

In the agrochemical sector, **2-Chloro-3-methylbenzonitrile** serves as a key intermediate for the production of novel herbicides, fungicides, and insecticides.[1][19] The halogenated aromatic nitrile structure is a common feature in many crop protection agents, and the ability to selectively functionalize the molecule at the chloro and nitrile positions allows for the fine-tuning of biological activity and physical properties.[1]

Data Presentation: Physicochemical Properties

A thorough understanding of a building block's physical properties is essential for experimental design and safety.

Property	Value	Source
CAS Number	15013-71-5	[20][21][22]
Molecular Formula	C ₈ H ₆ ClN	[21][22]
Molar Mass	151.59 g/mol	[21][23]
Appearance	White to off-white solid/crystalline powder	[1][23]
Melting Point	47 - 51 °C	[23]
Boiling Point	234 - 236 °C	[23]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, toluene)	[23]

Experimental Protocols and Methodologies

The following protocols are presented as robust, validated methods for two of the most important transformations of **2-Chloro-3-methylbenzonitrile**. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of **2-Chloro-3-methylbenzonitrile** with 4-methoxyphenylboronic acid. This reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[\[24\]](#)[\[25\]](#)[\[26\]](#)

Objective: To synthesize 2-(4-methoxyphenyl)-3-methylbenzonitrile.

Materials and Reagents:

- **2-Chloro-3-methylbenzonitrile** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
- Triphenylphosphine [PPh₃] (0.04 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- Toluene (solvent)
- Water (co-solvent)
- Nitrogen or Argon gas supply
- Standard reflux apparatus

Procedure:

- **Inert Atmosphere:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Chloro-3-methylbenzonitrile** (e.g., 1.52 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
- **Catalyst Addition:** Add palladium(II) acetate (45 mg, 0.2 mmol) and triphenylphosphine (105 mg, 0.4 mmol).
- **Solvent Addition:** Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add toluene (40 mL) and water (10 mL) via syringe.
- **Reaction:** Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
- **Work-up:** Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Expected Outcome:

- **Product:** 2-(4-methoxyphenyl)-3-methylbenzonitrile as a white or pale yellow solid.
- **Yield:** 80-90%.
- **Characterization (Hypothetical):** ^1H NMR (CDCl_3 , 400 MHz): δ 7.6-7.2 (m, 7H, Ar-H), 3.85 (s, 3H, OCH_3), 2.20 (s, 3H, Ar- CH_3).

Causality and Trustworthiness: The use of a palladium catalyst is essential for the catalytic cycle.^[24] PPh_3 serves as a ligand to stabilize the palladium species. The aqueous base (K_2CO_3) is crucial for activating the boronic acid for the transmetalation step.^[25] The biphasic solvent system (toluene/water) is a common and effective medium for this reaction.^[24] Monitoring by TLC/GC-MS provides a reliable method to determine reaction completion, ensuring reproducibility.

Protocol 2: Nucleophilic Aromatic Substitution (S_NAr)

This protocol details the displacement of the chloride with a sodium methoxide nucleophile, a classic S_NAr reaction.^{[5][9]}

Objective: To synthesize 2-Methoxy-3-methylbenzonitrile.

Materials and Reagents:

- **2-Chloro-3-methylbenzonitrile** (1.0 eq)
- Sodium methoxide (NaOMe) (1.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Nitrogen or Argon gas supply
- Standard reaction glassware

Procedure:

- **Setup:** To a dry round-bottom flask under a nitrogen atmosphere, add **2-Chloro-3-methylbenzonitrile** (e.g., 1.52 g, 10 mmol).
- **Solvent:** Add anhydrous DMF (30 mL) and stir until the starting material is fully dissolved.
- **Nucleophile Addition:** Carefully add sodium methoxide (0.81 g, 15 mmol) portion-wise at room temperature. An exotherm may be observed.
- **Reaction:** Heat the reaction mixture to 80 °C. Maintain stirring at this temperature for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
- **Work-up:** Cool the reaction to room temperature. Carefully pour the reaction mixture into ice-water (100 mL). A precipitate may form. Extract the aqueous mixture with diethyl ether (3 x 40 mL).

- **Washing and Drying:** Combine the organic extracts and wash with water (2 x 50 mL) to remove residual DMF, followed by a brine wash (50 mL). Dry the organic layer over anhydrous magnesium sulfate and filter.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

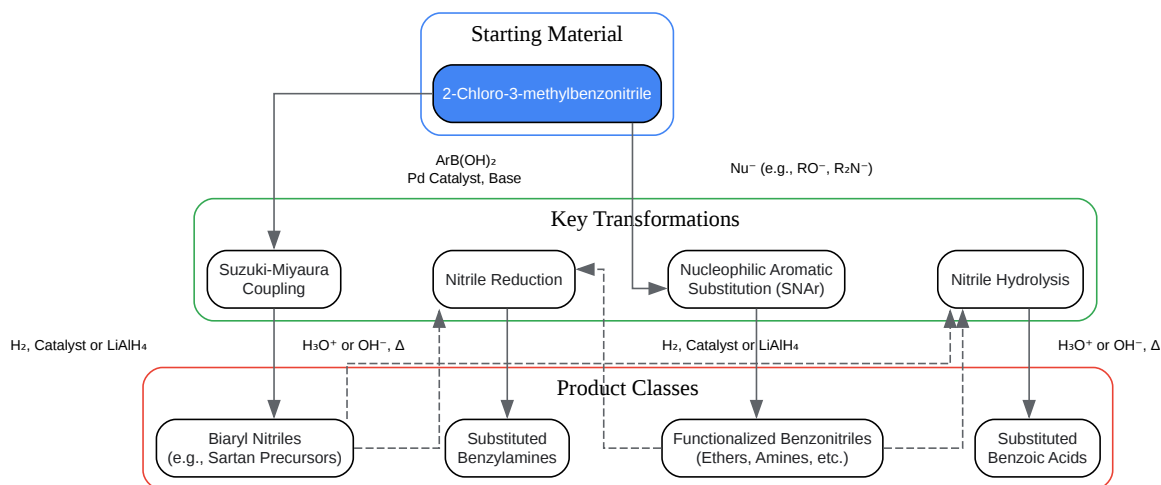
Expected Outcome:

- **Product:** 2-Methoxy-3-methylbenzonitrile as a colorless oil or low-melting solid.
- **Yield:** 85-95%.
- **Characterization (Hypothetical):** ^1H NMR (CDCl_3 , 400 MHz): δ 7.4-7.0 (m, 3H, Ar-H), 3.90 (s, 3H, OCH_3), 2.30 (s, 3H, Ar- CH_3).

Causality and Trustworthiness: The reaction proceeds via the $\text{S}_{\text{N}}\text{Ar}$ mechanism, which is highly favored due to the electron-withdrawing nitrile group activating the ortho-positioned chloro leaving group.^{[5][27]} DMF is an excellent polar aprotic solvent for this transformation as it effectively solvates the sodium cation, freeing the methoxide anion to act as a potent nucleophile. The aqueous work-up is critical for quenching the reaction and separating the organic product from the inorganic salts and DMF solvent.

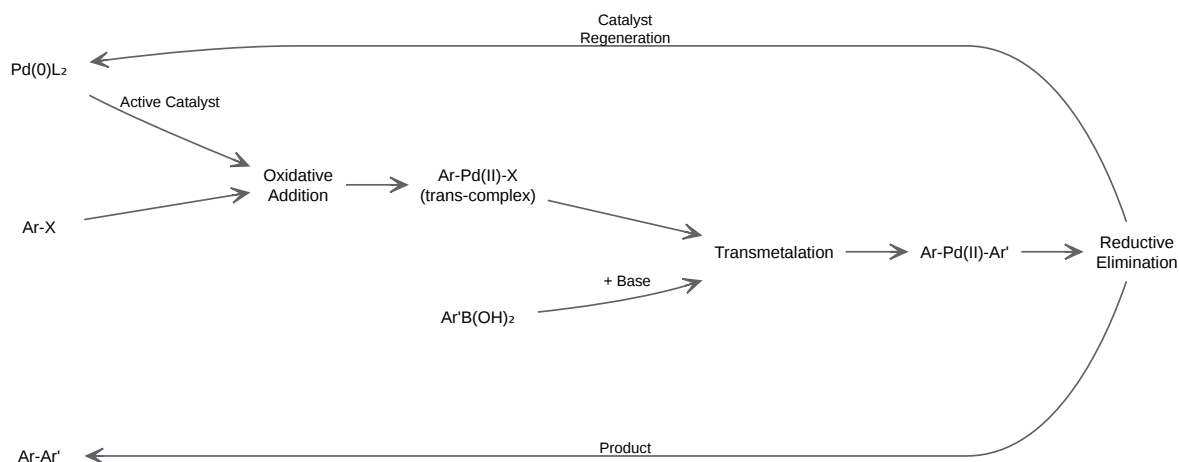
Visualizing Synthetic Pathways

Diagrams are essential for conceptualizing the relationships between different synthetic transformations.



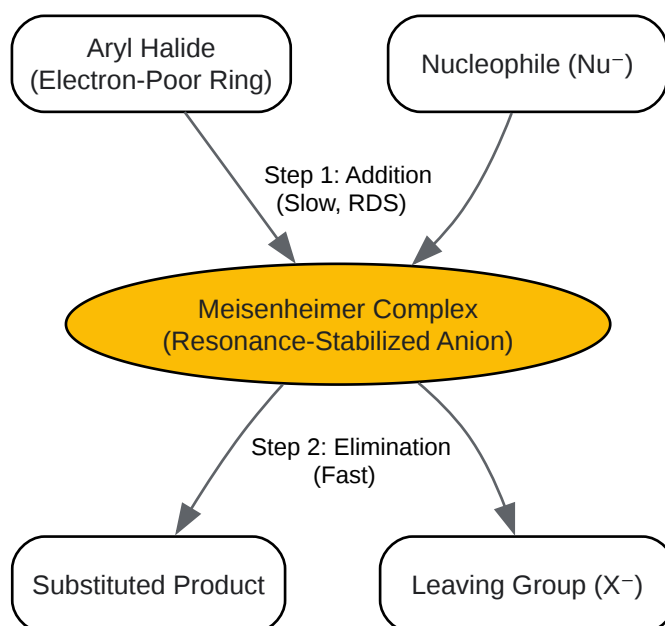
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Caption: Synthetic pathways originating from **2-Chloro-3-methylbenzonitrile**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: Mechanism of Nucleophilic Aromatic Substitution (S_NAr).

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